molecular formula C18H18FNO4 B6412607 4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid CAS No. 1261940-92-4

4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid

Cat. No.: B6412607
CAS No.: 1261940-92-4
M. Wt: 331.3 g/mol
InChI Key: YJKCISILEQYFBN-UHFFFAOYSA-N
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Description

4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid is an organic compound that features a fluorinated benzoic acid core with a tert-butoxycarbonyl (BOC) protected amino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group on the phenyl ring using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. The fluorination of the benzoic acid core can be achieved through electrophilic aromatic substitution using a fluorinating agent like Selectfluor. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzoic acid core can participate in nucleophilic aromatic substitution reactions.

    Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amino group.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Reactions: Products with substituted functional groups on the aromatic ring.

    Deprotection Reactions: 4-(Aminophenyl)-2-fluorobenzoic acid.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of fluorinated drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins.

Comparison with Similar Compounds

    4-(Aminophenyl)-2-fluorobenzoic acid: Lacks the BOC protecting group, making it more reactive in certain conditions.

    4-(4-BOC-Aminophenyl)benzoic acid: Similar structure but without the fluorine atom, affecting its reactivity and applications.

    4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid: Positional isomer with different electronic and steric properties.

Uniqueness: 4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid is unique due to the combination of the BOC-protected amino group and the fluorinated benzoic acid core. This combination imparts specific reactivity and stability, making it valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)12-6-9-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKCISILEQYFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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